molecular formula C21H21N3O3S B6545400 N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3,4-dimethylbenzamide CAS No. 946327-73-7

N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3,4-dimethylbenzamide

Cat. No. B6545400
CAS RN: 946327-73-7
M. Wt: 395.5 g/mol
InChI Key: CLIVDPOIPQDZPU-UHFFFAOYSA-N
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Description

“N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3,4-dimethylbenzamide” is a chemical compound with a molecular weight of 395.48 and a molecular formula of C21 H21 N3 O3 S . It is a derivative of pyridazinone, a heterocycle that contains two adjacent nitrogen atoms . Pyridazinone derivatives have shown a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .


Synthesis Analysis

The most common synthesis of pyridazin-3 (2H)-one derivatives, like our compound, involves the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . This method allows for easy functionalization at various ring positions, making them an attractive synthetic building block for designing and synthesis of new drugs .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridazinone ring, which is a six-membered ring containing nitrogen atoms at the 1 and 2 positions . The compound also contains an ethanesulfonyl group attached to the pyridazinone ring, and a phenyl group attached to the 3 position of the ring .


Chemical Reactions Analysis

Pyridazine derivatives, including pyridazinone, are highly reactive towards displacements by nucleophilic species . Sequential nucleophilic aromatic substitution reactions of pyridazine and various polysubstituted pyridazine systems have been synthesized .


Physical And Chemical Properties Analysis

This compound has a logP value of 3.9493, a logD value of 3.9492, and a logSw value of -3.9672 . It has 8 hydrogen bond acceptors and 1 hydrogen bond donor . The polar surface area of the compound is 73.612 .

Future Directions

Given the wide range of pharmacological activities exhibited by pyridazinone derivatives , there is considerable interest in further exploring this class of compounds. The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents . Therefore, the future directions in this field may involve the design and synthesis of new drugs based on this scaffold .

properties

IUPAC Name

N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-3,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-4-28(26,27)20-11-10-19(23-24-20)16-6-5-7-18(13-16)22-21(25)17-9-8-14(2)15(3)12-17/h5-13H,4H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLIVDPOIPQDZPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3,4-dimethylbenzamide

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